4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
Overview
Description
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of a trichloromethyl group attached to a cyclohexadienone ring. This compound is of interest due to its unique chemical structure and reactivity, making it a subject of study in various fields of chemistry.
Mechanism of Action
Target of Action
It’s known that this compound undergoes electrochemical reduction .
Mode of Action
The mode of action of 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one involves a process called reductive dehalogenation . This process involves the initial two-electron reductive elimination of one of the geminal chlorine atoms followed by consecutive addition of a proton . This leads to the simultaneous elimination of the two residual halogen atoms to form a carbene .
Biochemical Pathways
The biochemical pathway affected by this compound involves the rearrangement of cyclohexadienone into the corresponding 4-methylcyclohepta-2,4,6-trien-1-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrochemical reduction of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one, which involves cyclic voltammetry, rotating disk electrode voltammetry, and preparative electrolysis . The reductive dehalogenation process includes the initial two-electron reductive elimination of one of the geminal chlorine atoms, followed by the consecutive addition of a proton and simultaneous elimination of the two residual halogen atoms to form a carbene, which then rearranges into the corresponding 4-methylcyclohepta-2,4,6-trien-1-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of electrochemical reduction and dehalogenation can be scaled up for industrial purposes, provided the necessary equipment and conditions are met.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced electrochemically, as described in the preparation methods.
Substitution: The trichloromethyl group can be substituted under certain conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrochemical Reduction: Involves the use of cyclic voltammetry and rotating disk electrode voltammetry.
Proton Addition: Following the initial reduction, protons are added to facilitate the elimination of halogen atoms.
Major Products Formed
4-Methylcyclohepta-2,4,6-trien-1-one: Formed through the rearrangement of the intermediate carbene.
Scientific Research Applications
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a model compound to study electrochemical reduction and dehalogenation processes.
Biology and Medicine:
Industry: May be used in the synthesis of other complex organic compounds and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4-(dichloromethyl)cyclohexa-2,5-dien-1-one
- 4-Methyl-4-(chloromethyl)cyclohexa-2,5-dien-1-one
- 4-Methyl-4-(bromomethyl)cyclohexa-2,5-dien-1-one
Uniqueness
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is unique due to the presence of the trichloromethyl group, which significantly influences its reactivity and the types of reactions it can undergo. The compound’s ability to form a stable carbene intermediate during electrochemical reduction sets it apart from similar compounds with fewer halogen atoms .
Properties
IUPAC Name |
4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c1-7(8(9,10)11)4-2-6(12)3-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHALGLCCGJUAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(=O)C=C1)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324679 | |
Record name | 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3274-12-2 | |
Record name | 3274-12-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407523 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-4-trichloromethyl-2,5-cyclohexadien-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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